molecular formula C3H7N3O2 B11715995 (Z,2E)-N'-Hydroxy-2-(hydroxyimino)propanimidamide

(Z,2E)-N'-Hydroxy-2-(hydroxyimino)propanimidamide

Cat. No.: B11715995
M. Wt: 117.11 g/mol
InChI Key: MUHULAMGDOAEPO-DJWKRKHSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z,2E)-N’-Hydroxy-2-(hydroxyimino)propanimidamide: is a chemical compound with a unique structure characterized by the presence of hydroxyimino and hydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z,2E)-N’-Hydroxy-2-(hydroxyimino)propanimidamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a hydroxyimino compound with a suitable amine under acidic or basic conditions to form the desired product. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of (Z,2E)-N’-Hydroxy-2-(hydroxyimino)propanimidamide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to meet industrial demands, ensuring consistent quality and efficiency. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (Z,2E)-N’-Hydroxy-2-(hydroxyimino)propanimidamide can undergo oxidation reactions, where the hydroxyimino group is oxidized to form corresponding oxo compounds.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group, altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, (Z,2E)-N’-Hydroxy-2-(hydroxyimino)propanimidamide is used as a building block for synthesizing more complex molecules

Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific enzymes and proteins, providing insights into their functions and mechanisms.

Medicine: In medicine, (Z,2E)-N’-Hydroxy-2-(hydroxyimino)propanimidamide is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (Z,2E)-N’-Hydroxy-2-(hydroxyimino)propanimidamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and proteins. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Uniqueness: What sets (Z,2E)-N’-Hydroxy-2-(hydroxyimino)propanimidamide apart is its specific combination of hydroxyimino and hydroxy groups, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and interactions, making it a valuable compound in various fields.

Properties

Molecular Formula

C3H7N3O2

Molecular Weight

117.11 g/mol

IUPAC Name

(2Z)-N'-hydroxy-2-hydroxyiminopropanimidamide

InChI

InChI=1S/C3H7N3O2/c1-2(5-7)3(4)6-8/h7-8H,1H3,(H2,4,6)/b5-2-

InChI Key

MUHULAMGDOAEPO-DJWKRKHSSA-N

Isomeric SMILES

C/C(=N/O)/C(=N\O)/N

Canonical SMILES

CC(=NO)C(=NO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.